

Application Notes and Protocols: PR-924 Dose-Response in Human Cancer Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-924 is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (low molecular weight protein 7), also known as β 5i. The immunoproteasome is a specialized form of the proteasome that is highly expressed in hematopoietic cells and can be induced in other cell types by inflammatory cytokines. It plays a crucial role in processing antigens for presentation by MHC class I molecules and is also involved in regulating cellular signaling pathways critical for cancer cell survival and proliferation. By selectively targeting the β 5i subunit, **PR-924** offers a promising therapeutic strategy for various malignancies, particularly hematological cancers like multiple myeloma. These application notes provide a summary of the dose-dependent effects of **PR-924** on human cancer cell lines, detailed protocols for determining dose-response curves, and an overview of the targeted signaling pathway.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **PR-924** in various human multiple myeloma cell lines after 48 hours of treatment.[1]



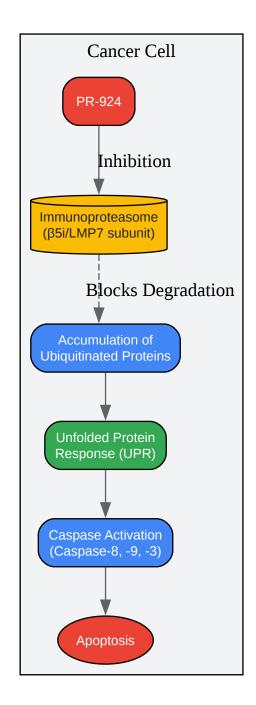
Cell Line	Description	IC50 (μM) at 48h
MM.1S	Dexamethasone-sensitive multiple myeloma	3 - 7
MM.1R	Dexamethasone-resistant multiple myeloma	3 - 7
RPMI-8226	Multiple myeloma	3 - 7
KMS12PE	Multiple myeloma	3 - 7
LR-5	Melphalan-resistant multiple myeloma	3 - 7
DOX40	Doxorubicin-resistant multiple myeloma	3 - 7
INA-6	IL-6 dependent multiple myeloma	3 - 7
OPM1	Multiple myeloma	3 - 7
OPM2	Multiple myeloma	3 - 7

Note: The data indicates that **PR-924** is effective across a range of multiple myeloma cell lines, including those resistant to conventional therapies.[1]

Signaling Pathway

PR-924 selectively inhibits the β 5i (LMP7) subunit of the immunoproteasome. This inhibition disrupts the normal proteolytic activity of the immunoproteasome, leading to an accumulation of ubiquitinated proteins and the induction of the unfolded protein response (UPR). The subsequent cellular stress triggers apoptosis through the activation of caspase cascades, including caspase-3, -8, and -9.[1]







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References

- 1. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: PR-924 Dose-Response in Human Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610184#pr-924-dose-response-curve-in-humancancer-cell-lines]

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